molecular formula C16H17NO5S B11403354 N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11403354
M. Wt: 335.4 g/mol
InChI Key: MPXLMDDFCYUNQS-UHFFFAOYSA-N
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Description

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-ETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a unique combination of a thiolane ring and a chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-ETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiolane ring, followed by the introduction of the chromene moiety. Key reagents and conditions include:

    Thiolane Ring Formation: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Chromene Moiety Introduction: The chromene ring is introduced through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.

    Final Coupling: The final step involves coupling the thiolane and chromene intermediates under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-ETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-ETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chromene moiety can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced chromene derivatives.

    Substitution: Substituted amides or thioamides.

Scientific Research Applications

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-ETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-ETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors involved in key biological processes.

    Pathways: Modulating signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-ETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE stands out due to its unique combination of a thiolane ring and a chromene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H17NO5S

Molecular Weight

335.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-6-ethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C16H17NO5S/c1-2-10-3-4-14-12(7-10)13(18)8-15(22-14)16(19)17-11-5-6-23(20,21)9-11/h3-4,7-8,11H,2,5-6,9H2,1H3,(H,17,19)

InChI Key

MPXLMDDFCYUNQS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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